molecular formula C21H27BrN2O3 B3119794 3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one CAS No. 254744-55-3

3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one

Cat. No.: B3119794
CAS No.: 254744-55-3
M. Wt: 435.4 g/mol
InChI Key: XQNFMIRCNYNJRD-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one is a useful research compound. Its molecular formula is C21H27BrN2O3 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

The chemical compound has been involved in the synthesis of novel spiro heterocycles containing 1,3,4‐Thiadiazine, Thiazole, and Oxazole derivatives. These compounds, obtained through various reactions, including bromination and reaction with substituted thiosemicarbazones, have significant implications in biological applications due to their unique structures and potential reactivity (Dabholkar & Bhusari, 2013).

Wagner–Meerwein Rearrangement

The compound is studied in the context of Wagner–Meerwein rearrangement. This rearrangement process involves the transformation of a spiro compound in formic acid, demonstrating the dynamic chemical behavior and potential for creating diverse molecular structures (Hasegawa et al., 1993).

Conformational Analyses

Conformational analyses of similar bromo-substituted spiro compounds have been conducted. These analyses provide insights into the molecular structures, favoring extended pi conjugation, and are crucial for understanding the physical and chemical properties of such compounds (Bruno et al., 2004).

Synthesis of Spiro Compounds

The synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via [1,3]dipolar cycloaddition reactions highlights the compound's role in producing novel derivatives with high atom economy. This synthesis pathway is critical for creating new molecular entities with potential applications in various fields (Soleimani et al., 2015).

Photochemical Generation and Trapping

The compound's derivatives have been studied in photochemical generation and methanol trapping experiments. These studies explore the photophysical properties and reactive intermediates of such compounds, which are relevant in understanding their behavior under different conditions (Abe et al., 1998).

Multi-component Cycloaddition Reactions

The compound plays a role in multi-component, 1,3-dipolar cycloaddition reactions. These reactions are essential for chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, demonstrating its utility in creating complex molecular architectures (Rajesh et al., 2012).

Properties

IUPAC Name

3-[[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3/c1-2-3-6-18-23-21(9-4-5-10-21)20(25)24(18)14-15-7-8-17(22)16(13-15)19-26-11-12-27-19/h7-8,13,19H,2-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFMIRCNYNJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)C4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Reactant of Route 2
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Reactant of Route 3
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Reactant of Route 4
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Reactant of Route 5
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Reactant of Route 6
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one

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